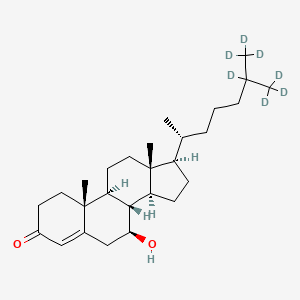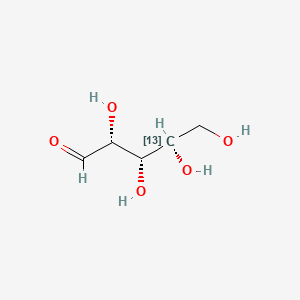
7Beta-Hydroxy-4-cholesten-3-one-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7Beta-Hydroxy-4-cholesten-3-one-d7: is a deuterium-labeled metabolite of cholesterol. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C27H37D7O2, and it has a molecular weight of 407.68 . This compound is significant in the study of cholesterol metabolism and bile acid biosynthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves the incorporation of deuterium atoms into the parent compound, 7Beta-Hydroxy-4-cholesten-3-one. The process typically involves the following steps:
Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7Beta-Hydroxy-4-cholesten-3-one-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7Beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the ketone group at the 3 position to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7Beta-keto-4-cholesten-3-one-d7.
Reduction: Formation of 7Beta-hydroxy-4-cholestan-3-ol-d7.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7Beta-Hydroxy-4-cholesten-3-one-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of cholesterol metabolites.
Biology: Employed in studies of cholesterol metabolism and bile acid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of cholesterol-related compounds.
Industry: Applied in the development of diagnostic assays and analytical methods for cholesterol and bile acid analysis.
Mecanismo De Acción
The mechanism of action of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves its role as a metabolite in the biosynthesis of bile acids. It is an intermediate in the conversion of cholesterol to bile acids, which are essential for the digestion and absorption of dietary fats. The compound is metabolized by enzymes such as cholesterol-7alpha-hydroxylase (CYP7A1) and sterol 12alpha-hydroxylase (CYP8B1) to form primary bile acids like cholic acid and chenodeoxycholic acid .
Comparación Con Compuestos Similares
7Alpha-Hydroxy-4-cholesten-3-one: A closely related compound that is also an intermediate in bile acid biosynthesis.
7Beta-Hydroxycholesterol: Another metabolite of cholesterol with similar structural features.
7Alpha,12Alpha-Dihydroxycholest-4-en-3-one: A downstream metabolite in the bile acid biosynthesis pathway.
Uniqueness: 7Beta-Hydroxy-4-cholesten-3-one-d7 is unique due to its deuterium labeling, which makes it a valuable tool in research for tracing metabolic pathways and quantifying cholesterol metabolites with high precision .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D |
Clave InChI |
IOIZWEJGGCZDOL-QGKJYSNLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)




![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)



